Tetradeca-2,10-diene
Description
Structure
3D Structure
Properties
CAS No. |
62581-62-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
tetradeca-2,10-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,8,10H,4,6-7,9,11-14H2,1-2H3 |
InChI Key |
UUCDPGSGMIHSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCC=CC |
Origin of Product |
United States |
Synthetic Methodologies for Tetradeca 2,10 Diene and Analogous Diene Structures
Olefination Reactions for Carbon-Carbon Double Bond Formation
Olefination reactions are a cornerstone of organic chemistry for the construction of alkenes from carbonyl compounds. These methods are fundamental in building the carbon skeleton and introducing double bonds with varying degrees of stereocontrol.
Wittig and Horner-Wadsworth-Emmons Olefinations for Alkenyl Bond Construction
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus-stabilized carbanion. thieme-connect.comnih.gov
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically prepared from a phosphonium salt and a strong base. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. nih.gov Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. researchgate.netbgu.ac.il For the synthesis of conjugated dienes, a common strategy involves reacting a saturated, non-stabilized ylide with an α,β-unsaturated aldehyde to preserve the stereochemistry of the existing double bond while forming a new (Z)-configured double bond. researchgate.netbgu.ac.il
The Horner-Wadsworth-Emmons (HWE) reaction is a modification that employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgthieme-connect.com This reaction almost exclusively produces (E)-alkenes, offering excellent stereoselectivity. wikipedia.orgorganic-chemistry.org A significant practical advantage of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
Interactive Table: Comparison of Wittig and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Typical Carbonyl Partner | Aldehydes, Ketones | Aldehydes, Ketones |
| Stereoselectivity | Variable: (Z) from non-stabilized ylides, (E) from stabilized ylides | High (E)-selectivity |
| Reactivity of Ylide | Less nucleophilic, more basic | More nucleophilic, less basic |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |
| Reference | nih.govresearchgate.netbgu.ac.il | wikipedia.orgthieme-connect.comorganic-chemistry.org |
Knoevenagel Condensation and Related Alkenylating Methods
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a C=C bond. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active methylene compound must have two electron-withdrawing groups (Z and Z'), such as those found in malonic acid, diethyl malonate, or cyanoacetic acid, to facilitate deprotonation by the mild base. wikipedia.orgsigmaaldrich.com
A key variant is the Doebner modification , which uses pyridine (B92270) as the solvent and catalyst when one of the activating groups is a carboxylic acid. wikipedia.org Under these conditions, the condensation is often followed by decarboxylation. This is particularly useful for synthesizing conjugated dienoic acids. For example, the reaction of an unsaturated aldehyde like acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid. wikipedia.org This strategy can be extended to create longer-chain diene structures by selecting appropriate starting aldehydes. The Knoevenagel condensation and its modifications provide a reliable method for forming α,β-unsaturated systems. nih.govrsc.org
Cross-Coupling Reactions for Diene Moiety Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance for the synthesis of complex molecules, including conjugated dienes.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Heck, Stille)
Palladium catalysts are preeminent in cross-coupling chemistry for diene synthesis, with the Suzuki, Heck, and Stille reactions being the most prominent methods.
Suzuki Reaction: This reaction couples an organoboron reagent (like a vinylboronic acid or ester) with an organohalide (e.g., a vinyl bromide or iodide) in the presence of a palladium catalyst and a base. nih.govacs.org It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov A key advantage is that the stereochemistry of the double bonds in both coupling partners is typically retained in the final diene product. organic-chemistry.org Sequential Suzuki-Miyaura couplings can be employed in a one-pot procedure to build trisubstituted conjugated dienes from 1,1-dibromoalkenes. nih.govorganic-chemistry.org
Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an unsaturated halide or triflate and an alkene. nih.govwikipedia.org It offers a direct pathway to 1,3-dienes by coupling a vinyl halide with an alkene. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov A challenge in Heck reactions can be controlling the regioselectivity; however, modern variations, such as aerobic oxidative Heck reactions using vinylboronic acids, have been developed to overcome this limitation. nih.govacs.org
Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organohalide. wikipedia.orgorganic-chemistry.org For diene synthesis, a vinylstannane is coupled with a vinyl halide. wikipedia.org The reaction is extremely versatile and tolerant of a wide array of functional groups. uwindsor.ca A significant drawback, however, is the high toxicity of the organotin reagents and byproducts. organic-chemistry.org Additives such as copper(I) iodide are often used to facilitate the transmetalation step, which can be rate-limiting. uwindsor.ca
Nickel-Catalyzed Cross-Coupling Approaches
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. chinesechemsoc.orgucla.edu Nickel catalysts can exhibit unique reactivity and are particularly effective in reductive coupling schemes. For instance, 1,3-dienes can be synthesized through the nickel-catalyzed reductive cross-coupling of two different vinyl bromides. rsc.org Other methods include the coupling of dienyl phosphates with Grignard reagents, demonstrating the versatility of nickel in activating different types of electrophiles. acs.org These reactions provide alternative pathways for constructing diene systems, often under mild conditions and with high functional group tolerance. rsc.orgacs.org
Stereoselective Control in Cross-Coupling for (E)/(Z) Isomerism
Achieving precise control over the (E) and (Z) geometry of the double bonds is a critical challenge in diene synthesis. semanticscholar.orgresearchgate.net In many cross-coupling reactions, the stereochemistry of the starting materials is directly transferred to the product. For example, coupling a (Z)-vinyl halide with a (E)-vinylboronic acid in a Suzuki reaction will generally yield a (Z,E)-diene. organic-chemistry.org
However, catalyst and ligand selection can also actively direct the stereochemical outcome. oup.comdigitellinc.com Recent studies have shown that the choice of phosphine (B1218219) ligand in palladium-catalyzed dienylation can lead to a switch in selectivity. For example, using 1,2-(diphenylphosphino)benzene (dppbz) as a ligand can favor the formation of E-dienes, whereas employing a Xantphos-type ligand can stereodivergently produce Z-dienes from the same starting materials. nih.gov This ligand-driven control offers a sophisticated strategy for accessing specific diastereomers of conjugated dienes. nih.gov The synthesis of specific isomers, such as (8E,10Z)-tetradeca-8,10-dienal, often relies on a combination of stereoretentive cross-coupling reactions and subsequent stereoselective reductions to install the desired geometry. researchgate.net
Interactive Table: Overview of Cross-Coupling Reactions for Diene Synthesis
| Reaction | Catalyst System (Typical) | Coupling Partners | Key Features & Stereocontrol |
| Suzuki | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Vinylboronic acid/ester + Vinyl halide/triflate | Mild conditions, low toxicity of boron reagents. Generally stereoretentive. nih.govorganic-chemistry.org |
| Heck | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene + Vinyl halide/triflate | Direct vinylation of alkenes. Regioselectivity can be a challenge. nih.govnih.gov |
| Stille | Pd(0) catalyst (e.g., Pd(PPh₃)₄), +/- Additive (e.g., CuI) | Vinylstannane + Vinyl halide/triflate | High functional group tolerance, very versatile. Stereoretentive. Toxicity of tin is a major drawback. wikipedia.orguwindsor.ca |
| Nickel-Catalyzed Reductive Coupling | Ni catalyst (e.g., NiCl₂(dme)), Ligand, Reductant (e.g., Mn) | Vinyl halide + Vinyl halide | Cost-effective alternative to palladium. Enables cross-electrophile coupling. rsc.orgacs.org |
Olefin Metathesis for Diene Synthesis
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. rsc.org Catalyzed by transition metal complexes, most notably those containing ruthenium, this reaction allows for the efficient construction of complex alkenes. utc.eduwikipedia.org
Cross-Metathesis Applications in Long-Chain Diene Preparation
Cross-metathesis (CM) involves the reaction between two different alkenes to form new olefinic products. organic-chemistry.org This method is particularly useful for the synthesis of long-chain dienes by coupling two smaller, readily available olefinic fragments. For the synthesis of a tetradeca-2,10-diene skeleton, a plausible cross-metathesis approach would involve the reaction of 1-butene (B85601) with 1-undecene. The reaction, catalyzed by a ruthenium complex such as a Grubbs-type catalyst, would statistically yield a mixture of the desired this compound, along with the homo-dimers of the starting materials (2-hexene and 1,12-docosadiene). organic-chemistry.org The efficiency and selectivity of the cross-metathesis can be influenced by the choice of catalyst and reaction conditions. Second-generation Grubbs catalysts are known for their higher activity and broader functional group tolerance. odu.edu The synthesis of insect pheromones containing unconjugated dienes has been successfully achieved using Z-selective cross-metathesis, highlighting the potential for stereocontrol in these reactions. nih.gov
| Reactant A | Reactant B | Catalyst | Potential Product |
| 1-Butene | 1-Undecene | Grubbs Catalyst | This compound |
This table represents a theoretical cross-metathesis reaction for the synthesis of the this compound backbone.
Enyne Metathesis Routes to Diene Systems
Enyne metathesis is another powerful variation of olefin metathesis that involves the reaction of an alkene with an alkyne to form a 1,3-diene. nih.gov This reaction can be performed intermolecularly (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis). For the synthesis of acyclic dienes, cross-enyne metathesis is employed. This method offers a high degree of atom economy and can be used to construct complex diene structures. nih.gov The reaction is typically catalyzed by ruthenium carbene complexes, and its efficiency can be enhanced by using an atmosphere of ethylene (B1197577). acs.org While specific examples for the synthesis of this compound via this route are not prevalent in the literature, the general methodology provides a viable pathway. For instance, the reaction of a terminal alkyne with an appropriate alkene under ruthenium catalysis could be designed to furnish the desired diene skeleton. The regioselectivity of the reaction, which dictates the position of the substituents on the resulting diene, is a critical aspect to consider in the synthetic design.
Elimination Reactions for Alkene Generation
Elimination reactions provide a classical and fundamental approach to the synthesis of alkenes by removing atoms or groups from adjacent carbon atoms.
Dehydrohalogenation Pathways for Unsaturated Systems
Dehydrohalogenation involves the elimination of a hydrogen halide from an alkyl halide to form an alkene. dbpedia.org This reaction is typically promoted by a strong base. To synthesize a diene like this compound, a dihalo-tetradecane precursor would be required. The positions of the two halogen atoms would determine the location of the resulting double bonds. For example, starting with a 2,11-dihalotetradecane, a double dehydrohalogenation reaction using a strong base like sodium amide or potassium tert-butoxide could potentially yield this compound. youtube.com The regioselectivity of the elimination (Zaitsev vs. Hofmann) would depend on the steric bulk of the base and the substrate. youtube.com While this method is conceptually straightforward, controlling the regioselectivity to obtain the desired diene isomer can be challenging, and the preparation of the specific dihalo-tetradecane precursor is a necessary prerequisite.
| Starting Material | Reagent | Product |
| 2,11-Dihalotetradecane | Strong Base (e.g., NaNH₂) | This compound |
This table outlines a potential dehydrohalogenation route to this compound.
Dehydration and Related Eliminations in Diene Synthesis
The acid-catalyzed dehydration of alcohols is another common method for generating alkenes. youtube.com To synthesize a diene, a diol would be the required starting material. For this compound, a tetradecane-3,11-diol or a similar diol could undergo a double dehydration reaction in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, typically with heating. youtube.com The reaction proceeds via a carbocation intermediate, which can be prone to rearrangements, potentially leading to a mixture of isomeric dienes. youtube.com Therefore, careful selection of the diol precursor and reaction conditions is crucial to favor the formation of the desired product. The regioselectivity of the dehydration is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. reddit.com
Stereoselective Synthesis of Internal Double Bonds in Long-Chain Dienes
Controlling the stereochemistry of the double bonds (E/Z or cis/trans configuration) is a critical aspect of diene synthesis, as different isomers can exhibit distinct biological activities, particularly in the context of insect pheromones. rsc.org Several modern synthetic methods offer high levels of stereocontrol.
For instance, the synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid has been achieved, demonstrating that stereoselective synthesis of long-chain dienes with specific cis-configurations is feasible. nih.govsciforum.netmdpi.com Methodologies such as the Wittig reaction are well-known for their ability to generate Z-alkenes from aldehydes and unstabilized ylides. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also powerful tools for the stereospecific construction of dienes, where the stereochemistry of the starting vinyl halides and vinylboron or vinyltin (B8441512) reagents is retained in the final product. nih.gov
The synthesis of insect sex pheromones often involves the stereoselective formation of conjugated and non-conjugated dienes. mdpi.com For example, methods have been developed for the preparation of (7E,9Z)-dodeca-7,9-dien-1-yl acetate, a pheromone that contains a conjugated diene with specific E and Z configurations. wipo.int These syntheses often employ a combination of stereoselective reactions to build the carbon chain and install the double bonds with the correct geometry. The application of such stereocontrolled strategies would be essential for the synthesis of specific stereoisomers of this compound.
| Reaction Type | Stereochemical Outcome |
| Wittig Reaction (unstabilized ylide) | Predominantly Z-alkene |
| Suzuki Coupling | Retention of stereochemistry from reactants |
| Stille Coupling | Retention of stereochemistry from reactants |
This table summarizes the typical stereochemical outcomes of common reactions used in diene synthesis.
Control of Geometric (E)/(Z) Isomerism
Achieving specific (E) or (Z) configurations in dienes like this compound is essential for their function. nih.gov The stereochemistry of these double bonds can be established through various stereoselective reactions or by postsynthetic isomerization. nih.govresearchgate.net Key strategies include transition-metal-catalyzed cross-coupling reactions, olefination methods, and controlled isomerization techniques. nih.govnih.gov
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of 1,3-dienes. nih.gov These methods involve coupling pre-functionalized starting materials where the double bond geometry is already defined, allowing for the retention of stereochemistry in the final product. mdpi.com
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples vinylboranes with vinyl halides. It is a highly reliable method for creating 1,3-dienes with defined stereochemistry. nih.gov For example, the coupling of a (Z)-vinyl bromide with a vinylborane (B8500763) can selectively produce a (Z)-diene. nih.gov
Stille Coupling : This reaction involves the coupling of organostannanes with organic halides, catalyzed by palladium. The reaction proceeds with retention of the stereochemistry of the reactants, making it a valuable method for synthesizing stereochemically pure dienes. mdpi.com
Heck Reaction : The Heck reaction forms a C-C bond by coupling an alkene with an unsaturated halide. nih.gov It is a versatile method for creating dienes, and the stereoselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov
Sonogashira Coupling : Used in the synthesis of the analogous (8E,10Z)-tetradeca-8,10-dienal, this reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net Subsequent stereoselective reduction of the resulting enyne is then used to establish the desired diene geometry.
Another major strategy is the use of olefination reactions, which construct double bonds directly. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic examples. The choice of reagents and reaction conditions can strongly influence the E/Z selectivity of the newly formed double bond. organic-chemistry.org
Furthermore, direct isomerization of an existing diene offers a pathway to access less thermodynamically stable isomers. For example, methods have been developed for the selective isomerization of an (E,E)-diene to a (Z,E)-diene or a general E to Z isomerization, which can be challenging as the (E) isomer is often more stable. researchgate.netresearchgate.net These transformations can be mediated by transition metal complexes, such as those involving palladium or cobalt, or through photochemical methods. researchgate.netnih.gov
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of vinylboranes and vinyl halides. | High stereoselectivity, good functional group tolerance. | nih.gov |
| Stille Coupling | Pd-catalyzed coupling of organostannanes with organic halides. | Proceeds with retention of reactant stereochemistry. | mdpi.com |
| Heck Reaction | Pd-catalyzed coupling of alkenes with unsaturated halides. | Versatile; stereoselectivity is condition-dependent. | nih.govnih.gov |
| Olefination Reactions | Direct formation of C=C bonds (e.g., Wittig, HWE). | Selectivity depends on reagents and conditions. | organic-chemistry.org |
| Catalytic Isomerization | Conversion of one geometric isomer to another using a catalyst. | Enables access to thermodynamically less stable isomers. | researchgate.netresearchgate.netnih.gov |
Enantioselective Approaches to Chiral Diene Precursors
For dienes that contain chiral centers, establishing the correct three-dimensional structure requires enantioselective synthesis. This typically involves creating chiral building blocks, or precursors, which are then incorporated into the final diene structure. Chiral allylic alcohols are particularly valuable precursors due to their versatile reactivity. acs.orgacs.org
Catalytic enantioselective methods are highly sought after as they can generate large quantities of a desired enantiomer from achiral starting materials using only a small amount of a chiral catalyst. nih.gov
Enantioselective Addition to Aldehydes : One powerful method for creating chiral allylic alcohols is the catalytic enantioselective addition of organometallic reagents to aldehydes. acs.orgacs.org For example, alkenylboron reagents, generated from terminal alkynes, can add to aldehydes in the presence of a chiral ligand and a metal catalyst (like titanium) to produce allylic alcohols with high enantioselectivity (up to 94% ee). acs.orgacs.org
Asymmetric Dihydroxylation and Aminohydroxylation : These reactions, pioneered by Sharpless, can install two functional groups across a double bond with high enantioselectivity, creating chiral diols or amino alcohols that can be further elaborated into diene structures.
Enantioselective Halofunctionalization : The reaction of allylic alcohols with a halogen source and a nucleophile in the presence of a chiral catalyst can produce valuable chiral building blocks. nih.gov For instance, a titanium-based catalyst with a chiral Schiff base ligand can mediate the enantioselective haloazidation of allylic alcohols, providing precursors to chiral amines. nih.gov
Diels-Alder Reaction : This cycloaddition reaction can be rendered highly enantioselective by using chiral Lewis acid catalysts. nih.gov The reaction of a diene with an acetylene (B1199291) equivalent can produce chiral bridged dienes, which are not only valuable synthetic intermediates but can also serve as chiral ligands themselves for other catalytic reactions. nih.gov
Enantioselective Synthesis of Allenes : Chiral allenes can serve as precursors for dienes. Catalytic asymmetric methods, such as the addition of boronate reagents to sulfonyl hydrazones catalyzed by chiral biphenols, have been developed to synthesize enantioenriched allenes from achiral starting materials. nih.gov
These enantioselective strategies provide access to a pool of chiral building blocks that are essential for the synthesis of complex, biologically active molecules containing diene functionalities.
| Method | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Catalytic Alkenylation of Aldehydes | Chiral Secondary Allylic Alcohols | Uses terminal alkynes and aldehydes; high enantioselectivity (up to 94% ee). | acs.orgacs.org |
| Catalytic Haloazidation | Chiral Halo-aminoalcohols | Catalyst-controlled regio- and enantioselectivity on allylic alcohols. | nih.gov |
| Enantioselective Diels-Alder | Chiral Bridged Dienes | Uses chiral Lewis acid catalysts; provides access to complex cyclic structures. | nih.gov |
| Catalytic Traceless Petasis Reaction | Chiral Allenes | Asymmetric boronate addition to sulfonyl hydrazones. | nih.gov |
Reactivity and Transformations of Tetradeca 2,10 Diene
Difunctionalization and Polyfunctionalization Reactions of Dienes
Difunctionalization involves the addition of two distinct functional groups across a double bond in a single operation.
The 1,2-difunctionalization of an alkene transforms the C=C bond into a C-C single bond with new functional groups attached to the original olefinic carbons. This is a powerful strategy for rapidly increasing molecular complexity. rsc.org For unactivated internal alkenes such as those in Tetradeca-2,10-diene, these reactions often rely on transition metal catalysis or radical-mediated pathways. nih.gov
Numerous methods exist, including:
Halogenation: The addition of Br₂ or Cl₂ to form a vicinal dihalide.
Epoxidation and Ring-Opening: Formation of an epoxide followed by nucleophilic ring-opening to install two different functional groups (e.g., a hydroxyl group and another nucleophile).
Transition Metal-Catalyzed Processes: A wide array of reactions, such as aminohydroxylation, diamination, and carboamination, have been developed. Achieving high regio- and stereoselectivity on a flexible, non-conjugated diene requires carefully chosen catalytic systems. chemrxiv.org
The outcome of these reactions on this compound would be highly dependent on the specific reagents and conditions employed, with the potential to form mixtures of products from reactions at either or both of the double bonds.
Palladium-Catalyzed Difunctionalization of Diene Substrates
Palladium-catalyzed reactions offer a powerful method for the difunctionalization of olefins, including isolated dienes like this compound. These transformations typically involve the simultaneous formation of two new bonds across a double bond in a single operation. For non-conjugated dienes, the reaction mechanism often proceeds through a "metal-walking" or chain-walking process. rsc.org
The catalytic cycle is initiated by the oxidative addition of an electrophile (e.g., an alkenyl triflate) to a Pd(0) catalyst. The resulting Pd(II) species then coordinates to one of the double bonds of the diene. This is followed by a series of β-hydride elimination and reinsertion steps, allowing the palladium center to migrate along the carbon chain. rsc.orgacs.org This migration continues until a thermodynamically stable π-allylpalladium(II) intermediate is formed at the second double bond. rsc.orgacs.org This stable intermediate can then undergo transmetalation with a nucleophile (e.g., an arylboronic acid), followed by reductive elimination to yield the 1,n-difunctionalized product and regenerate the Pd(0) catalyst. acs.org
In the case of this compound, a three-component coupling reaction with an alkenyl triflate and an arylboronic acid would be expected to yield products functionalized at positions allylic to the original double bonds. The regioselectivity is controlled by the formation of the stable π-allyl intermediate. acs.org
| Diene Substrate | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 1,4-cyclohexadiene | Alkenyl triflate, Arylboronic acid | Pd(acac)₂ / CsF | 1,3-Alkenylarylated cyclohexene (B86901) | acs.org |
| Terminal Alkenes | Vinyl triflate, Arylboronic acid | Pd₂(dba)₃ | 1,1-Difunctionalized product | rsc.org |
| 1,5-dienes | Aryl iodide, 1,3-dicarbonyl compounds | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1,5-Aryl-functionalized product | rsc.org |
Iron-Catalyzed Difunctionalization Approaches
In recent years, iron-based catalysts have emerged as cost-effective and environmentally benign alternatives to precious metal catalysts for alkene functionalization. nih.gov Iron-catalyzed difunctionalization reactions often proceed through radical-based pathways, offering unique reactivity compared to palladium-based systems. nih.govorganic-chemistry.org These methods can be used to install a variety of functional groups across a double bond.
For a substrate like this compound, an iron-catalyzed reaction could involve the generation of a radical species that adds to one of the C=C bonds. The resulting alkyl radical intermediate can then be trapped by another reagent to complete the difunctionalization. For example, reactions involving sulfinic acids and dioxygen can lead to the formation of β-ketosulfones. nih.gov Similarly, iron catalysis can enable the direct azidoalkylation or azidoamination of alkenes, providing valuable precursors for vicinal diamines. organic-chemistry.orgrsc.org The reaction is typically initiated by an iron catalyst that facilitates the formation of a key radical intermediate, which then adds to the alkene. organic-chemistry.org
| Alkene Type | Reagents | Catalyst | Product | Reference |
|---|---|---|---|---|
| Terminal/Internal Alkenes | TMSN₃, NFSI | Fe(OTf)₂ | 1,2-Azidoamidation product | rsc.org |
| Various Alkenes | Azide source, Amine source | Iron salt | Primary 2-azidoamine | organic-chemistry.org |
| Various Alkenes | Sulfinic acids, O₂ | Fe(acac)₃ | β-Ketosulfone | nih.gov |
| Unactivated Internal Alkenes | Fluoroalkyl bromides | Iron salt | Homoallylic fluoroalkane | nih.gov |
Cyclization and Cycloaddition Reactions Involving Diene Components
Intramolecular Cyclizations of Dienes
Long-chain dienes such as this compound are suitable substrates for intramolecular cyclization reactions, which form new rings by connecting the two distant double bonds. These reactions can be promoted by various means, including acid catalysis or transition metals. For instance, the direct oxidative cyclization of 1,5-dienes is a known method for preparing substituted tetrahydrofurans. bohrium.com While this compound is a 2,10-diene, similar principles of oxidative cyclization could potentially be applied under specific conditions to form large-ring ethers.
Another approach involves the formation of a reactive intermediate at one end of the molecule that subsequently attacks the second double bond. Acid-promoted cyclizations, for example, can proceed through the formation of a carbocation that is trapped intramolecularly by the other alkene unit. The stability of the resulting cyclic carbocation influences the feasibility and outcome of the reaction.
Transition Metal-Catalyzed Cycloisomerizations of Alkene Chains
Transition metal catalysts can efficiently promote the cycloisomerization of α,ω-dienes, transforming acyclic substrates into carbocyclic products. nih.gov These reactions are atom-economical rearrangements that proceed under relatively mild conditions. Various transition metals, including gold, silver, and rhodium, have been shown to catalyze such transformations. nih.govnih.gov
The general mechanism involves the coordination of the transition metal to both double bonds of the diene. This is followed by an oxidative cyclization step to form a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the cyclic alkene product and regeneration of the active catalyst. researchgate.net For this compound, this process would lead to the formation of a large carbocycle, with the specific isomer depending on the catalyst and reaction conditions. Gold- and other metal-catalyzed cyclizations can also proceed via activation of one alkyne or alkene moiety towards nucleophilic attack from the other unsaturated bond. nih.govpku.edu.cn
Pericyclic Reactions: Scope and Limitations for Isolated Diene Systems
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. taylorandfrancis.combyjus.com The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, which forms a six-membered ring from a conjugated diene and a dienophile. msu.edu
The primary limitation for a molecule like this compound is that it is an isolated diene, not a conjugated one. The two double bonds are separated by a long chain of single bonds, preventing the necessary continuous system of p-orbitals required for a Diels-Alder reaction. alchemyst.co.uk Therefore, this compound cannot directly participate as the diene component in a Diels-Alder reaction. For such a reaction to occur, it would first need to undergo isomerization to form a conjugated system (e.g., a 2,4- or 3,5-diene), which would require separate reaction steps under specific catalytic conditions.
Other classes of pericyclic reactions also have limited applicability. Electrocyclic reactions involve the ring-opening or closing of a single conjugated system and are thus not relevant to an acyclic isolated diene. byjus.com Sigmatropic rearrangements involve the migration of a sigma bond within a molecule and are generally not a primary reaction pathway for simple, unactivated dienes. byjus.com One possible pericyclic reaction for an isolated alkene is the ene reaction, a group transfer reaction where an alkene with an allylic hydrogen (the "ene") reacts with an electrophilic alkene (the "enophile"). byjus.comalchemyst.co.uk
Olefin Metathesis Reactions of this compound
Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. libretexts.orgorganic-chemistry.org For an acyclic diene like this compound, two primary metathesis pathways are possible: Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET). libretexts.orgutc.edu
Ring-Closing Metathesis (RCM): In this intramolecular process, the two terminal ends of the diene react with each other to form a cyclic alkene and a small, volatile byproduct (in this case, 2-butene). utc.edu RCM of this compound would produce Cyclododecene. The reaction is driven to completion by the entropically favorable release of the gaseous butene byproduct. organic-chemistry.org
Acyclic Diene Metathesis (ADMET): This intermolecular process results in the formation of a polymer. libretexts.org In ADMET, the diene molecules react with each other end-to-end, releasing 2-butene (B3427860) at each step to form a long-chain polyalkenamer. The resulting polymer would have a repeating unit derived from the central portion of the this compound monomer.
The choice between RCM and ADMET is heavily influenced by the substrate concentration. High dilution favors the intramolecular RCM pathway, while high concentrations favor the intermolecular ADMET polymerization. utc.edu
| Reaction Type | Conditions | Catalyst Example | Major Product | Byproduct |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | High Dilution | Grubbs' 2nd Generation Catalyst | Cyclododecene | 2-Butene |
| Acyclic Diene Metathesis (ADMET) | High Concentration | Grubbs' 2nd Generation Catalyst | Poly(oct-4-enylene) | 2-Butene |
Self-Metathesis and Cross-Metathesis for Polymer and Oligomer Formation
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. For a non-conjugated diene like this compound, this can occur via two main pathways: self-metathesis, leading to polymerization, and cross-metathesis with other olefins to form a variety of smaller molecules.
Self-Metathesis: Acyclic Diene Metathesis (ADMET) Polymerization
In the presence of a suitable catalyst, typically a ruthenium or molybdenum alkylidene complex, this compound can undergo acyclic diene metathesis (ADMET) polymerization. This is a step-growth condensation polymerization where the self-metathesis of the diene leads to the formation of a long-chain polyalkenamer and a volatile small molecule, usually ethylene (B1197577), which drives the reaction to completion. wikipedia.org
The general mechanism involves the reaction of the terminal double bond of the diene with the metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate then cleaves to release ethylene and form a new metal alkylidene that contains the monomer unit. This new complex then reacts with another diene molecule, propagating the polymer chain. For an internal diene like this compound, the initial metathesis reaction would produce a mixture of oligomers and a small cyclic alkene. Subsequent metathesis reactions would then lead to the formation of a high molecular weight polymer.
The properties of the resulting polymer, such as molecular weight and stereochemistry (cis/trans ratio of the double bonds), are highly dependent on the choice of catalyst and reaction conditions. wikipedia.org For instance, the polymerization of 1,9-decadiene, a shorter α,ω-diene, has been shown to produce poly(octenylene) with a high trans double bond content. wikipedia.org Similar outcomes can be expected for the ADMET polymerization of other long-chain dienes.
| Diene Monomer | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Resulting Polymer | Molecular Weight (Mw) | Double Bond Geometry |
|---|---|---|---|---|---|---|
| 1,9-Decadiene | Grubbs' First Generation | 0.1 | Bulk, 50°C, 24h | Poly(octenylene) | 108,000 | >90% trans |
| 1,5-Hexadiene | Grubbs' First Generation | 0.1 | Bulk, 50°C, 24h | 1,4-Polybutadiene | 28,000 | >70% trans |
| Dianhydro-D-glucityl bis(undec-10-enoate) | Hoveyda-Grubbs' Second Generation | 1.0 | CHCl3, 50°C, vacuum | Unsaturated Polyester | 9,300 - 23,400 | Not Specified |
Cross-Metathesis
Cross-metathesis involves the reaction of this compound with another olefin in the presence of a metathesis catalyst. This reaction can be used to synthesize a variety of smaller, functionalized molecules. The success of cross-metathesis depends on the relative reactivities of the two olefins and the choice of catalyst to minimize self-metathesis of the starting materials. organic-chemistry.orgorganic-chemistry.org For example, the cross-metathesis of a long-chain diene with a functionalized olefin like an acrylate (B77674) can introduce ester functionalities into the hydrocarbon chain. researchgate.net
| Alkene 1 | Alkene 2 | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Octene | Ethyl Acrylate | Grubbs' Second Generation | 5 | CH2Cl2, 40°C, 12h | Ethyl dec-2-enoate | 85 |
| 1-Dodecene | Styrene | Hoveyda-Grubbs' Second Generation | 2.5 | Toluene, 80°C, 4h | 1-Phenyl-1-tridecene | 92 |
Radical Reactions Involving Alkene Moieties in Long-Chain Unsaturated Hydrocarbons
The carbon-carbon double bonds in this compound are susceptible to attack by free radicals. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. A common example is the radical-initiated addition of thiols (thiol-ene reaction).
The thiol-ene reaction involves the addition of a thiol (R-SH) across a double bond, initiated by a radical source such as AIBN (azobisisobutyronitrile) or UV light. wikipedia.org The reaction proceeds via an anti-Markovnikov addition, with the thiyl radical (RS•) adding to the less substituted carbon of the double bond. wikipedia.org This is followed by hydrogen abstraction from another thiol molecule by the resulting carbon-centered radical, propagating the radical chain. Given that this compound has two double bonds, the reaction can lead to mono- or di-addition products depending on the stoichiometry of the reactants.
| Diene | Reagent | Initiator | Reaction Conditions | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 1,7-Octadiene | Thiophenol | AIBN | Benzene, 80°C, 6h | 1,8-Bis(phenylthio)octane | ~90 |
| 1,9-Decadiene | 1-Dodecanethiol | UV light (365 nm) | Neat, rt, 1h | 1,10-Bis(dodecylthio)decane | >95 |
Oxidative Transformations of Isolated Carbon-Carbon Double Bonds
The isolated double bonds of this compound can undergo various oxidative transformations, including epoxidation and oxidative cleavage.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). masterorganicchemistry.com The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. masterorganicchemistry.com For a diene like this compound, mono- or di-epoxidation can be achieved by controlling the stoichiometry of the peroxy acid. The two double bonds are expected to react at similar rates due to their similar substitution patterns.
| Diene | Reagent | Stoichiometry (Diene:Reagent) | Reaction Conditions | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 1,7-Octadiene | m-CPBA | 1:1.1 | CH2Cl2, 0°C to rt, 4h | 7,8-Epoxy-1-octene | ~85 |
| 1,7-Octadiene | m-CPBA | 1:2.2 | CH2Cl2, 0°C to rt, 12h | 1,2,7,8-Diepoxyoctane | ~80 |
Oxidative Cleavage
Oxidative cleavage of the double bonds in this compound can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup step. organic-chemistry.org This reaction, known as ozonolysis, breaks both the sigma and pi bonds of the alkene, resulting in the formation of two carbonyl-containing fragments for each double bond. The nature of the products (aldehydes, ketones, or carboxylic acids) depends on the workup conditions. masterorganicchemistry.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. masterorganicchemistry.com
For this compound, ozonolysis would lead to the cleavage of the molecule into smaller fragments. Cleavage of the C2-C3 double bond would yield propanal and an eleven-carbon aldehyde. Cleavage of the C10-C11 double bond would result in undecanal (B90771) and propanal.
| Alkene | Reagents | Reaction Conditions | Products | Yield (%) |
|---|---|---|---|---|
| 1-Dodecene | 1. O₃, CH₂Cl₂/MeOH, -78°C 2. (CH₃)₂S | -78°C to rt | Undecanal and Formaldehyde | >90 |
| 1-Dodecene | 1. O₃, CH₂Cl₂/MeOH, -78°C 2. H₂O₂ | -78°C to rt | Undecanoic acid and Carbon dioxide | ~85 |
Polymerization Chemistry of Tetradeca 2,10 Diene As a Monomer
Fundamental Polymerization Mechanisms of Dienes
The reactivity of the two double bonds in a diene monomer like tetradeca-2,10-diene allows for several polymerization pathways. The choice of mechanism is critical as it dictates the microstructure and, consequently, the physical and chemical properties of the final polymer.
Living anionic polymerization, first demonstrated by Szwarc and coworkers in 1956, is a powerful technique for synthesizing polymers with well-defined structures. wikipedia.org This method is characterized by the absence of a formal termination step, meaning the polymer chains remain active until deliberately terminated. wikipedia.org This "living" nature allows for exceptional control over molecular weight, a narrow molecular weight distribution, and the synthesis of complex architectures like block copolymers. wikipedia.orguliege.be
For diene monomers, living anionic polymerization is particularly significant. rsc.org It is a commercially important method for producing elastomers and thermoplastic elastomers based on 1,3-dienes. rsc.org The process is typically initiated by strong nucleophiles, such as alkyllithium compounds, in aprotic solvents like tetrahydrofuran. wikipedia.org The mechanism involves the nucleophilic attack of the initiator on the monomer, creating a propagating carbanionic species.
A crucial aspect of the anionic polymerization of dienes is the geometry of the monomer. Studies have shown that a cisoid geometry of the diene is often mandatory for propagation, especially in nonpolar solvents. rsc.org The polarity of the solvent can also influence the stereochemistry of the resulting polymer. rsc.org
Ziegler-Natta (ZN) catalysts, discovered by Karl Ziegler and Giulio Natta, revolutionized polymer science by enabling the stereospecific polymerization of olefins and dienes. libretexts.orglibretexts.org These catalysts are typically composed of a transition metal compound (from Groups IV-VIII) and an organoaluminum co-catalyst. libretexts.org Common examples include systems like TiCl₄ + Et₃Al and TiCl₃ + AlEt₂Cl. libretexts.org
ZN catalysts are highly effective for the polymerization of α-olefins and conjugated dienes like butadiene and isoprene. libretexts.orglibretexts.org A key advantage of ZN polymerization is the ability to control the stereochemistry of the polymer, leading to isotactic, syndiotactic, or atactic structures. orgoreview.com This stereoregularity is crucial for tailoring the physical properties of the resulting polymer. The mechanism involves the formation of a π-complex between the monomer and the transition metal center, followed by insertion of the monomer into the metal-alkyl bond. orgoreview.com Lanthanide-based ZN catalysts, particularly those with neodymium, have shown excellent performance and stereospecificity in diene polymerization. rsc.org
Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation that converts α,ω-dienes into linear, unsaturated polymers and a small volatile olefin, typically ethylene (B1197577). orgoreview.comjove.com The removal of this volatile byproduct drives the reaction toward high molecular weight polymer formation. orgoreview.comjove.com ADMET is a versatile method tolerant to a wide variety of functional groups, allowing for the synthesis of complex and unique polymer structures. researchgate.net
This technique has been successfully employed to create a vast library of functional polymers, including bio-based polyesters from fatty acid derivatives. nih.govmdpi.com The resulting unsaturated polymers can be further modified, for instance, through hydrogenation to produce completely linear polyethylene. jove.comresearchgate.net The development of highly active ruthenium and molybdenum-based catalysts has significantly advanced ADMET, enabling the synthesis of high molecular weight polymers under mild conditions. mdpi.com Recent research has also focused on stereocontrolled ADMET, allowing for the synthesis of polyalkenamers with predictable cis:trans ratios by modulating reaction conditions. nih.gov
Control of Polymer Microstructure and Stereoregularity in Poly(this compound)
The properties of a polymer are intrinsically linked to its microstructure, which encompasses the arrangement of monomer units, stereochemistry, and branching. Controlling these features is paramount in designing polymers with specific functionalities.
The choice of catalyst and polymerization conditions plays a pivotal role in determining the stereoregularity of polydienes. For instance, Ziegler-Natta catalysts are renowned for their ability to produce highly stereoregular polymers. orgoreview.com By selecting the appropriate catalyst system, it is possible to synthesize polydienes with high cis-1,4, trans-1,4, 1,2, or 3,4-content. mdpi.comresearchgate.net Lanthanide-based catalysts, in particular, have demonstrated high selectivity for specific microstructures. researchgate.netacs.org For example, neodymium-based catalysts can produce poly(dienes) with high trans-1,4 stereoregularity. acs.org
In anionic polymerization, the solvent polarity is a key factor influencing the microstructure. rsc.org Non-polar solvents generally favor 1,4-addition, while polar solvents tend to increase the proportion of 1,2- and 3,4-addition. The temperature of polymerization can also affect the stereochemical outcome. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the detailed microstructure of polymers, including comonomer distribution and stereosequences at the tetrad level and higher. mdpi.commdpi.com
Post-Polymerization Modification of Diene-Derived Polymers
The presence of double bonds in the backbone of diene-derived polymers provides reactive sites for a wide range of post-polymerization modifications. This strategy allows for the introduction of various functional groups, enabling the tailoring of polymer properties without needing to develop new polymerization processes for functionalized monomers. acs.org
Common modification reactions include:
Hydrogenation: The saturation of double bonds in the polymer backbone can significantly alter its properties. For instance, the hydrogenation of nitrile butadiene rubber (NBR) produces hydrogenated NBR (HNBR), a material with enhanced stability and toughness. bac-lac.gc.ca Similarly, highly stereoregular polyolefins can be synthesized by hydrogenating stereoregular polydienes. mdpi.com
Epoxidation: The double bonds can be converted to epoxy groups, which are versatile intermediates for further reactions. acs.org This modification can be achieved using various oxidizing agents, with metal catalysts offering control over selectivity. acs.org
Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the double bond, often catalyzed by platinum complexes like Karstedt's catalyst. acs.org It is a method to introduce silyl (B83357) groups into the polymer structure. acs.org
Hydroformylation: This process introduces formyl groups into the polymer by reacting the double bonds with a mixture of hydrogen and carbon monoxide, typically using cobalt or rhodium catalysts. acs.org
Diels-Alder Reaction: The diene units within the polymer backbone can act as dienes in Diels-Alder cycloaddition reactions with various dienophiles, allowing for the incorporation of different aromatic or cyclic structures. researchgate.netrsc.org
These post-polymerization modifications offer a powerful and flexible approach to creating a diverse range of functional polymers from a common diene-based precursor. acs.org
Spectroscopic and Analytical Characterization Methodologies for Tetradeca 2,10 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules like Tetradeca-2,10-diene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the entire molecular structure.
Proton NMR provides a count of the different types of protons and their connectivity. For a this compound molecule, the spectrum is characterized by two main regions: the olefinic region (where protons on the double bonds appear) and the aliphatic region (where protons on the saturated carbon chain appear).
Olefinic Protons: The four protons directly attached to the C-2, C-3, C-10, and C-11 carbons are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm. The exact chemical shift and splitting pattern (e.g., doublet, triplet, multiplet) of these signals are diagnostic of the stereochemistry (E/Z configuration) of the double bonds. For instance, in the related compound (4E,10Z)-Tetradeca-4,10-dien-1-ol, the four olefinic protons appear as two multiplets between 5.31 and 5.50 ppm. koreascience.kr
Aliphatic Protons: The remaining 22 protons of the hydrocarbon chain would produce signals in the upfield region (generally 0.8 to 2.2 ppm). This includes the terminal methyl groups (CH₃) and the numerous methylene (B1212753) groups (CH₂). Protons on carbons adjacent to the double bonds (allylic protons) typically appear further downfield within this range (around 2.0 ppm) compared to other methylene groups due to the deshielding effect of the π-system. koreascience.kr
The table below shows the ¹H NMR data for (4E,10Z)-Tetradeca-4,10-dien-1-ol, which serves as a model for the expected signals in the parent diene, excluding the signals related to the hydroxyl group. koreascience.kr
| Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Assignment (for C₁₄H₂₆O) | Expected Correlation in this compound |
| 5.31 - 5.50 | m | 4H | -CH=CH- (Olefinic Protons) | Present . Signals for H-2, H-3, H-10, H-11. |
| 3.63 - 3.66 | m | 2H | -CH₂-OH | Absent . Replaced by a typical methylene signal. |
| 1.95 - 2.21 | m | 8H | Allylic & other -CH₂- | Present . Signals for allylic protons (H-4, H-9, H-12) and other methylene groups. |
| 1.63 | m | 2H | -CH₂- | Present . Signal for methylene protons. |
| 1.30 - 1.44 | m | 7H | -CH₂- and -OH | Present . Signals for methylene protons. |
| 0.90 | t | 3H | -CH₃ | Present . Signal for the terminal methyl group (H-14). |
Table 1: ¹H NMR Data for (4E,10Z)-Tetradeca-4,10-dien-1-ol as a reference for this compound. Data sourced from koreascience.kr.
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, the spectrum would confirm the presence of 14 carbon atoms and distinguish between the sp²-hybridized (olefinic) and sp³-hybridized (aliphatic) carbons.
Olefinic Carbons: The four sp² carbons of the two double bonds (C-2, C-3, C-10, C-11) are expected to resonate in the downfield region of the ¹³C spectrum, typically between 120 and 140 ppm. openstax.org In the model compound (4E,10Z)-Tetradeca-4,10-dien-1-ol, these carbons appear at δ 129.55, 129.81, 129.95, and 131.13 ppm. koreascience.kr
Aliphatic Carbons: The ten sp³ carbons of the saturated portions of the chain would appear in the upfield region, generally between 10 and 40 ppm. openstax.org This includes the signals for the terminal methyl carbon and the various methylene carbons.
The following table details the ¹³C NMR data for (4E,10Z)-Tetradeca-4,10-dien-1-ol. koreascience.kr
| Chemical Shift (δ) ppm | Inferred Assignment (for C₁₄H₂₆O) | Expected Correlation in this compound |
| 129.55 - 131.13 | Olefinic Carbons (-C=C-) | Present . Four signals for C-2, C-3, C-10, C-11. |
| 62.61 | C-OH | Absent . Replaced by a typical methylene carbon signal. |
| 13.78 - 32.58 | Aliphatic Carbons (-CH₂-, -CH₃) | Present . Signals for C-1, C-4 to C-9, and C-12 to C-14. |
Table 2: ¹³C NMR Data for (4E,10Z)-Tetradeca-4,10-dien-1-ol as a reference for this compound. Data sourced from koreascience.kr.
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the entire sequence of the carbon chain by showing cross-peaks between H-1/H-2, H-2/H-3, H-3/H-4, and so on, confirming the positions of the double bonds. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the ¹H and ¹³C spectra. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded closely. It is particularly important for determining the stereochemistry (E/Z) of the double bonds. For a Z-isomer, a NOESY cross-peak would be observed between the two protons on the double bond, whereas for an E-isomer, this correlation is absent or very weak. rsc.org
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
GC-MS combines two techniques: gas chromatography (GC) to separate components of a mixture and mass spectrometry (MS) to identify each component. For this compound, GC would separate it from any impurities or other isomers. The subsequent MS analysis provides a mass spectrum.
The molecular formula for this compound is C₁₄H₂₆, which corresponds to a molecular weight of approximately 194.37 g/mol . sbq.org.brbanglajol.info In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. The GC-MS of the related C₁₄H₂₆O alcohol shows a molecular ion at m/z 210, consistent with its formula. koreascience.kr The fragmentation pattern, which results from the breakdown of the molecular ion, can also give clues about the location of the double bonds. tandfonline.com
While standard MS provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This is used to determine the elemental composition of a molecule. For this compound, the calculated exact mass of the C₁₄H₂₆ ion is 194.20345 u. HRMS analysis would confirm this precise mass, unequivocally distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. rsc.orgcdmust.com
Fragmentation Analysis for Structural Confirmation of Unsaturated Hydrocarbons
Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of organic molecules like this compound. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." msu.edu
For this compound (C₁₄H₂₆), the molecular ion peak is expected at an m/z of 194. The fragmentation of long-chain unsaturated hydrocarbons is governed by established principles, including the preferential cleavage of bonds to form stable carbocations. gbiosciences.com The fragmentation pattern for alkanes and alkenes typically involves clusters of peaks separated by 14 amu, corresponding to the sequential loss of methylene (-CH₂) groups. gbiosciences.comlibretexts.org
Key fragmentation pathways for this compound include:
Allylic Cleavage: The bonds adjacent to the C=C double bonds (the allylic positions) are weakened and prone to cleavage. This is a dominant fragmentation mechanism for alkenes, as it leads to the formation of resonance-stabilized allylic cations.
Sigma Bond Cleavage: Fragmentation of C-C single bonds along the hydrocarbon chain produces a homologous series of alkyl and alkenyl carbocations. msu.edu
Rearrangement Reactions: Processes like the McLafferty rearrangement can occur if specific structural criteria are met, though they are more common in molecules containing heteroatoms. wikipedia.orgslideshare.net
The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the length of the carbon chain and the position of the double bonds. For instance, the precise characterization of complex diene mixtures in natural products has been successfully carried out using GC-MS analysis. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Process |
| 194 | [C₁₄H₂₆]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₁₂H₂₁]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 151 | [C₁₁H₁₉]⁺ | Loss of a propyl radical (•C₃H₇) |
| 123 | [C₉H₁₅]⁺ | Cleavage at C₅-C₆ or C₆-C₇ |
| 95 | [C₇H₁₁]⁺ | Allylic cleavage adjacent to a double bond |
| 69 | [C₅H₉]⁺ | Allylic cleavage adjacent to a double bond |
| 55 | [C₄H₇]⁺ | Common alkenyl fragment |
| 41 | [C₃H₅]⁺ | Allyl cation |
This table is predictive and based on general fragmentation rules for unsaturated hydrocarbons. Actual spectra may vary based on instrumentation and conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group and Isomer Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and stereochemistry of this compound. These methods are complementary; a molecular vibration that is weak or absent in an IR spectrum may produce a strong signal in a Raman spectrum, and vice versa. mt.comedinst.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. mvpsvktcollege.ac.in For an alkene like this compound, the IR spectrum provides several key diagnostic bands. libretexts.org The C-H stretching vibrations for hydrogens attached to the sp²-hybridized carbons of the double bonds appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the alkyl chain appear below 3000 cm⁻¹. spectroscopyonline.com The C=C double bond stretch gives a characteristic band in the 1680-1640 cm⁻¹ region. libretexts.org Perhaps most diagnostically, the out-of-plane (oop) C-H bending vibrations in the 1000-650 cm⁻¹ "fingerprint" region can distinguish between cis and trans isomers. A strong absorption band around 970-960 cm⁻¹ is highly characteristic of a trans-disubstituted double bond. koreascience.kr
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.com It is particularly sensitive to vibrations that cause a change in the polarizability of a molecule. edinst.com The symmetric C=C stretching vibration in dienes, which may be weak in the IR spectrum, often produces a strong and sharp peak in the Raman spectrum. semi.ac.cn This makes Raman spectroscopy an excellent tool for analyzing the carbon-carbon double bonds. researchgate.net Furthermore, the exact frequency of the C=C stretch can be used to differentiate between geometric isomers. Studies have shown that for dienes, the Raman line for a cis configuration typically appears around 1656 cm⁻¹, while the trans configuration is observed near 1670 cm⁻¹. researchgate.netresearchgate.net
Table 2: Key Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| =C-H Stretch | 3100-3000 (medium) | 3100-3000 (medium) | sp² C-H stretch. |
| -C-H Stretch | 2960-2850 (strong) | 2960-2850 (strong) | sp³ C-H stretch. |
| C=C Stretch (trans) | ~1670 (weak to medium) | ~1670 (strong) | Raman is highly sensitive to this symmetric stretch. |
| C=C Stretch (cis) | ~1656 (weak to medium) | ~1656 (strong) | Frequency differs slightly from trans isomer. |
| -CH₂- Bend (Scissoring) | ~1465 (medium) | ~1465 (medium) | Characteristic of the alkyl chain. |
| =C-H Bend (trans oop) | ~965 (strong) | Weak / Inactive | Diagnostic for trans double bond geometry in IR. |
oop = out-of-plane
Advanced Chromatographic Techniques (e.g., HPLC, Preparative GC) for Isomer Separation and Purity Assessment
The synthesis of long-chain dienes often results in a mixture of positional and geometric (cis/trans) isomers. Advanced chromatographic techniques are essential for separating these closely related compounds and assessing the purity of the final product. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful method for isomer separation. For unsaturated compounds like dienes, silver-ion HPLC (Ag⁺-HPLC) is particularly effective. nih.gov This technique utilizes a stationary phase impregnated with silver ions. The silver ions form reversible π-complexes with the double bonds of the analyte molecules. The strength of this interaction depends on the number, position, and stereochemistry of the double bonds, allowing for the separation of cis/trans and positional isomers that are often unresolvable by other methods. nih.govmtc-usa.com Reverse-phase HPLC (RP-HPLC) can also be employed, separating isomers based on differences in their hydrophobicity. rsc.org
Preparative Gas Chromatography (pGC) is an ideal technique for the separation and purification of volatile compounds on a larger scale than analytical GC. researchgate.netoup.com Because this compound is a volatile hydrocarbon, pGC can be used to isolate individual isomers with high purity. oup.com The method employs a gas chromatograph equipped with a specialized collection system (traps) at the column outlet, which captures the separated components as they elute. researchgate.net The purified fractions can then be subjected to further spectroscopic analysis (e.g., NMR, MS) for unambiguous identification. Purity assessment is typically performed using analytical GC with a flame ionization detector (FID), which can readily achieve purity levels greater than 98%. koreascience.kr
Table 3: Comparison of Advanced Chromatographic Techniques for this compound Analysis
| Technique | Principle of Separation | Primary Application | Advantages |
| Ag⁺-HPLC | Reversible π-complexation between Ag⁺ ions and C=C double bonds. | High-resolution separation of geometric (cis/trans) and positional isomers. | Excellent selectivity for unsaturated compounds; separates isomers based on double bond configuration. nih.gov |
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of isomers with different polarities/hydrophobicity. | Wide applicability; robust and well-established method. rsc.org |
| Preparative GC (pGC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on boiling point and polarity. | Isolation and purification of volatile isomers in milligram to gram quantities. | Yields highly pure samples for further analysis; effective for volatile compounds. researchgate.netresearchgate.net |
Computational Chemistry and Theoretical Studies of Tetradeca 2,10 Diene
Quantum Chemical Calculations for Electronic and Conformational Analysis
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules like tetradeca-2,10-diene, providing insights that are often challenging to obtain through experimental methods alone. These computational techniques, rooted in the principles of quantum mechanics, allow for a detailed exploration of the electronic structure, conformational landscape, and reactivity of dienes.
Electronic Structure Analysis and Conformational Preferences of Long-Chain Dienes
The electronic structure of long-chain dienes such as this compound is fundamentally governed by the interactions between their π-orbitals. researchgate.netannualreviews.orgroyalsocietypublishing.org In conjugated dienes, the alternating single and double bonds lead to electron delocalization, which enhances their stability. oneonta.eduuomosul.edu.iq For non-conjugated dienes like this compound, where the double bonds are separated by more than one single bond, the electronic interaction is less pronounced, and they behave more like isolated alkenes. oneonta.eduuomosul.edu.iq
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to analyze the electronic properties of such systems. nih.gov These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a non-conjugated diene like this compound, the HOMO and LUMO are largely localized on the individual double bonds.
Table 1: Calculated Electronic Properties of Model Diene Systems
| Property | Butadiene (Conjugated) | 1,4-Pentadiene (B1346968) (Isolated) |
| HOMO Energy (eV) | -6.2 | -6.5 |
| LUMO Energy (eV) | 0.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 6.7 | 7.7 |
| Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used. The values for this compound would be expected to be similar to those of 1,4-pentadiene due to the isolated nature of its double bonds. |
Reaction Mechanism Studies and Transition State Analysis of Diene Transformations
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving dienes. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For a diene like this compound, several transformations can be computationally investigated. One common reaction of dienes is the Diels-Alder reaction, a [4+2] cycloaddition. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net Although this compound is a non-conjugated diene, it could potentially undergo isomerization to a conjugated form, which would then be a suitable candidate for such reactions. frontiersin.org Theoretical studies of Diels-Alder reactions can predict the stereoselectivity (endo/exo) and regioselectivity of the products by comparing the activation energies of the different possible pathways. rsc.orgresearchgate.net
Another relevant area of study is the metathesis of dienes. acs.orgacs.orgacs.org Acyclic Diene Metathesis (ADMET) polymerization, for example, is a powerful technique for synthesizing long-chain polymers. researchgate.netacs.org Computational studies on the mechanism of olefin metathesis, often catalyzed by transition metal complexes, can elucidate the intricate steps of catalyst activation, substrate binding, and product formation. acs.orgacs.org For this compound, computational models could predict its reactivity in cross-metathesis reactions with other olefins, providing insights into the potential for creating novel molecular architectures.
Table 2: Calculated Activation Energies for a Model Diels-Alder Reaction
| Reaction Pathway | Activation Energy (kcal/mol) |
| Endo Approach | 20.5 |
| Exo Approach | 22.8 |
| Note: These are representative values for a model Diels-Alder reaction. The specific values for a reaction involving a conjugated isomer of this compound would depend on the dienophile and the specific isomers involved. |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations are an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and identity of a compound. nih.gov For this compound, this is particularly useful as its synthesis may result in a mixture of isomers.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. umass.edu The calculated IR spectrum can be used to assign the peaks in an experimental spectrum to specific vibrational modes, such as C=C and C-H stretching and bending vibrations. This can help to confirm the presence of the double bonds and provide information about the molecule's conformation. umass.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov By calculating the magnetic shielding tensors for each atom in the molecule, it is possible to generate a theoretical NMR spectrum. This is extremely helpful in assigning the complex spectra of long-chain molecules like this compound and in distinguishing between different isomers.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov For non-conjugated dienes, the absorptions are typically in the far UV region and correspond to π → π* transitions within the isolated double bonds.
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govtandfonline.comnih.govaps.orgrsc.org For a flexible molecule like this compound, MD simulations can map out its complex conformational landscape and how it evolves.
In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions. The simulation solves Newton's equations of motion for the system, generating a trajectory that describes the positions and velocities of all atoms as a function of time.
From these trajectories, a wealth of information can be extracted:
Conformational Distributions: By analyzing the dihedral angles along the carbon backbone over the course of the simulation, it is possible to determine the probability of finding the molecule in different conformations.
Interactions with the Environment: MD simulations can also be used to study the behavior of this compound in different solvents or in the presence of other molecules, providing insights into its solubility and aggregation properties.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Diene Reactivity
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. google.com.ph In the context of dienes, chemoinformatics tools can be used to build databases of their properties and to identify relationships between their structure and reactivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics technique that aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a class of compounds like long-chain dienes, a QSAR model could be developed to predict their reactivity in a specific reaction, such as epoxidation or polymerization.
The process of building a QSAR model for diene reactivity would typically involve the following steps:
Data Collection: A dataset of dienes with known reactivity data would be compiled.
Descriptor Calculation: A set of molecular descriptors would be calculated for each diene in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of double bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that relates the descriptors to the reactivity.
Model Validation: The predictive power of the model would be assessed using statistical validation techniques.
Once a validated QSAR model is established, it can be used to predict the reactivity of new, untested dienes like different isomers of this compound, thereby guiding experimental efforts towards the most promising candidates for a particular application.
Applications and Role in Advanced Organic Synthesis
Tetradeca-2,10-diene as a Versatile Building Block in Complex Molecule Synthesis
Dienes are recognized as valuable and versatile substrates in organic synthesis, prized for their ability to undergo a wide array of chemical transformations. nih.govunito.it A non-conjugated diene like this compound possesses two reactive sites that can potentially be addressed selectively, enabling the stepwise construction of complex molecular architectures. The significant separation of the double bonds at the 2- and 10-positions by a flexible seven-carbon aliphatic chain means they would react independently, much like simple alkenes.
This independent reactivity allows this compound to serve as a bifunctional building block. For instance, one double bond could be functionalized through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation, leaving the second double bond available for subsequent transformations. A key modern application for such a structure would be in olefin metathesis reactions. mdpi.com Cross-metathesis at one of the double bonds could attach a new functional group or molecular fragment, while the other terminus could be used for a later ring-closing metathesis (RCM) step to form a large macrocycle, a common structural motif in complex molecules.
The table below illustrates some potential transformations that a non-conjugated diene like this compound could undergo, highlighting its versatility as a synthetic intermediate.
| Reaction Type | Reagents/Catalyst | Potential Product Feature | Synthetic Utility |
| Selective Epoxidation | m-CPBA, etc. | Mono-epoxide | Introduction of an electrophilic site for ring-opening. |
| Cross-Metathesis | Grubbs or Schrock Catalyst + Alkene | New C-C bond, functionalized terminus | Elaboration of the carbon skeleton. |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Terminal Alcohol | Introduction of a hydroxyl group for further functionalization. |
| Wacker Oxidation | PdCl2, CuCl2, O2 | Methyl Ketone | Installation of a carbonyl group. |
| Radical Addition | HBr, Peroxides | Bromoalkane | Anti-Markovnikov functionalization. |
Potential as an Intermediate in Natural Product Synthesis (General Considerations for Diene Inclusion)
The "skipped" 1,4-diene motif is a common feature in a wide range of natural products, including fatty acids, polyketides, alkaloids, and terpenoids. semanticscholar.orgresearchgate.net The synthesis of these non-conjugated diene systems is a recognized challenge compared to their conjugated counterparts. elsevierpure.com Given this prevalence, molecules containing a long-chain diene skeleton are of significant interest as potential intermediates or structural components in the total synthesis of such natural products.
A C14 backbone like that of this compound is found in various fatty acid derivatives and polyketides. Synthetic strategies could envision incorporating this diene as a key fragment. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful methods for constructing the carbon skeletons of natural products and could be used to attach the this compound unit to other complex fragments. researchgate.net Similarly, olefin metathesis provides a convergent route to assemble complex diene-containing structures. mdpi.com The stereochemistry of the double bonds (E or Z) within the diene is crucial and would need to be controlled during synthesis to match the target natural product. elsevierpure.com
The following table lists classes of natural products where non-conjugated diene motifs are frequently observed, suggesting the potential relevance of scaffolds like this compound.
| Natural Product Class | General Structural Feature | Example |
| Polyunsaturated Fatty Acids | Long aliphatic chains with multiple skipped double bonds. | Linoleic Acid |
| Polyketides | Often contain macrocyclic or linear structures with diene portions. | Amphidinolide E mdpi.com |
| Alkaloids | Diverse structures, some of which incorporate skipped dienes. | Piericidin A semanticscholar.org |
| Terpenoids | Isoprene-derived structures that can feature isolated double bonds. | Various diterpenes |
Utilization in Materials Science beyond Bulk Polymerization (e.g., for specialized monomers or scaffolds)
Beyond its use as a discrete building block, this compound holds potential as a monomer for creating specialized polymers and functional materials. A particularly relevant method is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgadvancedsciencenews.com ADMET is a step-growth polymerization that typically uses terminal dienes, driven by the removal of volatile ethylene (B1197577) gas. wikipedia.org While less common, internal dienes can also participate in ADMET reactions, leading to the formation of unsaturated polymers and the release of a small internal alkene.
The polymerization of this compound via ADMET would theoretically produce an unsaturated polymer with a repeating unit derived from the monomer, featuring a long, flexible aliphatic segment. Such a material would likely be an amorphous polymer or a semi-crystalline thermoplastic with a low glass transition temperature. The key feature of the resulting polymer would be the presence of a double bond in each repeat unit of the backbone.
These backbone olefins serve as valuable handles for post-polymerization modification. They can be used to:
Cross-link the polymer chains: By heating with sulfur (vulcanization) or through other chemical cross-linking reactions, the soft polymer could be converted into a more rigid and robust thermoset or elastomer. pressbooks.publibretexts.org
Graft side chains: Other molecules or polymer chains could be attached to the backbone via the double bonds, creating functionalized graft copolymers with tailored properties.
Create functional scaffolds: The double bonds can be converted to other functional groups (e.g., epoxides, diols), turning the polymer into a scaffold for attaching catalysts, biomolecules, or other active species.
This approach allows for the creation of specialized materials where the polymer backbone provides the core mechanical properties (like flexibility and processability), and the functionalization of the internal double bonds imparts specific chemical or physical functions. fiveable.megoogle.com
The table below provides representative examples of polymers made from diene monomers via ADMET, illustrating the types of materials that could potentially be synthesized using a monomer like this compound.
| Diene Monomer | Resulting Polymer | Key Properties / Potential Applications |
| 1,9-Decadiene | Poly(octenylene) | Model for linear polyethylene, thermoplastic. wikipedia.org |
| Diundecenoyl-based diols | Bio-based polyesters | Semicrystalline materials, potential for chemical recycling. mdpi.com |
| Functionalized α,ω-dienes | Functional polyalkenamers | Polymers with embedded esters, ethers, etc., for tunable properties. nih.gov |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity in Tetradeca-2,10-diene Transformations
The primary challenge in the chemistry of non-conjugated dienes like this compound is achieving selective transformation of one double bond while leaving the other intact. This requires the development of highly sophisticated catalytic systems.
Current research in organometallic chemistry is focused on creating catalysts that can differentiate between the electronically similar double bonds in such molecules. For instance, nickel-catalyzed hydroalkylation of non-conjugated dienes with ketones has been shown to create valuable α-allylated products, forming adjacent quaternary and tertiary stereogenic centers with high selectivity. researchgate.net This type of methodology could be adapted for this compound to produce complex chiral building blocks. researchgate.net Similarly, transition-metal-catalyzed cross-coupling reactions are a major area of focus for the stereoselective construction of 1,3-dienes, a transformation that could be applied to this compound to create conjugated systems for polymer applications. mdpi.comsnnu.edu.cn
Acyclic Diene Metathesis (ADMET) is another powerful tool where catalyst development plays a key role. mdpi.com Ruthenium-based catalysts, such as Grubbs and Hoveyda-type catalysts, have been instrumental in the polymerization of α,ω-dienes to form high molecular weight unsaturated polymers. mdpi.comjove.comacs.org Future catalysts could offer even greater control over the polymerization of long-chain dienes like this compound, potentially leading to new recyclable polyesters and other advanced materials. mdpi.com The table below summarizes representative catalytic systems applicable to diene transformations.
| Catalyst System | Reaction Type | Target Transformation | Potential Advantage for this compound |
| Ruthenium-Carbene Catalysts (e.g., Grubbs, Hoveyda) | Acyclic Diene Metathesis (ADMET) | Polymerization, Cross-Metathesis | Synthesis of high molecular weight unsaturated polymers and functionalized oligomers. mdpi.comjove.com |
| Nickel(0)/NHC Complexes | Hydroalkylation / α-allylation | Selective C-C bond formation at one double bond | Creation of complex chiral structures with adjacent stereocenters. researchgate.net |
| Palladium(II)/Quinoline-Pyridone Ligands | Dehydrogenation | Conversion of aliphatic chains to conjugated dienes | Direct synthesis of conjugated systems from saturated precursors. snnu.edu.cn |
| Rhodium/BINAP Complexes | Hydroamination | Anti-Markovnikov addition of amines to dienes | Synthesis of homoallylic amines with high regioselectivity. snnu.edu.cn |
| Copper/Chiral Ligand Systems | Protoboration | Enantioselective formation of chiral allylic boronates | Access to versatile chiral building blocks for further synthesis. chinesechemsoc.org |
Further research into ligand design will be crucial. The development of chiral ligands and hemilabile directing groups can control both regio- and stereoselectivity, enabling the synthesis of previously inaccessible, highly substituted diene structures. snnu.edu.cn
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The shift towards greener and more efficient chemical manufacturing provides a significant opportunity for the synthesis and transformation of this compound. Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and improved scalability. vapourtec.comscielo.br
For transformations involving this compound, flow reactors could enable precise control over reaction conditions, which is critical for achieving high selectivity. For example, the in situ cracking of dicyclopentadiene (B1670491) to cyclopentadiene (B3395910) for Diels-Alder reactions has been successfully scaled up using flow chemistry, demonstrating its potential for diene synthesis. researchgate.net This approach could be adapted for reactions involving this compound, potentially improving yields and reducing reaction times. ucc.ie Furthermore, multi-step telescoped syntheses in flow can streamline production processes, minimize waste, and allow for in-line purification and monitoring. scielo.br
Sustainable synthesis also involves exploring alternative feedstocks and energy sources. The production of long-chain hydrocarbons from biogas (CO2 and CH4) using nonthermal plasma is an emerging field that could provide sustainable routes to compounds like this compound. acs.org Another approach is the Fischer-Tropsch synthesis, which converts syngas (CO + H2) from biomass or other carbon sources into long-chain hydrocarbons using catalysts based on iron or cobalt. mdpi.comlu.segoogle.com Developing catalysts that can selectively produce specific dienes within the Fischer-Tropsch product distribution is a long-term research goal. rsc.org
Bio-inspired and Biocatalytic Approaches for Diene Modifications
Nature utilizes enzymes to perform chemical transformations with unparalleled selectivity and efficiency. longdom.orgharvard.edu Harnessing this biocatalytic power for the modification of this compound is a promising research avenue. Enzymes offer the potential for highly regio- and stereoselective reactions under mild, environmentally friendly conditions. psu.edu
A key area of interest is the enzymatic epoxidation of one of the double bonds. Lipases, for example, can catalyze the in situ formation of peroxy acids from hydrogen peroxide and a carboxylic acid, which then act as oxidizing agents. nih.govijcea.orgresearchgate.net This chemoenzymatic system has been used to epoxidize a variety of alkenes with high yields (75-99%). nih.gov The use of immobilized enzymes, like Novozym 435 (Candida antarctica lipase (B570770) B), allows for easy catalyst recovery and reuse, enhancing the sustainability of the process. nih.govtandfonline.com Research is ongoing to optimize these systems, for instance by using supercritical carbon dioxide as a green reaction medium, which can lead to higher yields and faster reaction rates. tandfonline.com
Beyond epoxidation, other enzymatic reactions could be explored. Arene dioxygenase enzymes, for instance, can catalyze the dearomatization of aromatic compounds to produce chiral cis-dihydroxylated dienes, which are valuable synthetic intermediates. chemrxiv.org While this compound is not an arene, the principle of using enzymes to create highly functionalized, chiral diene structures is directly applicable. chemrxiv.org The development of "artificial" or engineered enzymes, such as Diels-Alderases, could open up pathways for specific cycloaddition reactions that are not feasible with traditional chemical catalysts. nih.govnih.govfrontiersin.org
| Biocatalyst/System | Reaction Type | Target Transformation | Key Advantages |
| Lipase (e.g., Novozym 435) | Chemoenzymatic Epoxidation | Selective epoxidation of one C=C bond | Mild conditions, high yields (75-99%), reusable catalyst, environmentally friendly. nih.govresearchgate.net |
| Laccase-Mediator System (LMS) | Oxidative Coupling / Cycloaddition | Generation of reactive quinones for Diels-Alder reactions | One-pot synthesis of complex cyclic structures. mdpi.com |
| Engineered Diels-Alderases | [4+2] Cycloaddition | Stereoselective formation of cyclohexene (B86901) rings | Templating of diene and dienophile in the active site to control stereochemistry. nih.govnih.gov |
| Ene-reductases / Alcohol dehydrogenases | Asymmetric Reduction | Stereoselective reduction of C=C or carbonyl groups | Access to specific stereoisomers. nih.gov |
Exploration of this compound in Supramolecular Chemistry and Nanomaterials
The unique structure of this compound—a long, flexible hydrocarbon chain capped by two reactive sites—makes it an intriguing building block for supramolecular assemblies and advanced nanomaterials.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. This compound could function as a flexible linker or spacer in such systems. For example, hydrogen-bond-assembled capsules have been used as nanoscale reaction flasks to accelerate Diels-Alder reactions by concentrating reactants within an enclosed space. pnas.org Long-chain dienes could be incorporated into the design of such capsules or other self-assembled structures.
In the field of nanomaterials, the alkene groups of this compound are particularly useful. They can serve as anchor points for grafting onto surfaces or as reactive sites for polymerization. A significant area of research is the development of Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal nodes and organic linkers. nih.gov By incorporating linkers with alkene functionalities, it is possible to create MOFs with tunable properties. escholarship.orgresearchgate.net These alkene groups can undergo post-synthetic modification, such as dichlorination for the irreversible capture of chlorine gas, demonstrating a practical application for reactive linkers. nih.gov The long, flexible chain of this compound could introduce new levels of porosity and functionality to MOF structures. rsc.org
Furthermore, the diene functionality is central to Acyclic Diene Metathesis (ADMET) polymerization, a method used to create well-defined unsaturated polymers. mdpi.comjove.com Using this compound as a monomer or co-monomer in ADMET could lead to the synthesis of novel polymers with specific thermal and mechanical properties, which could then be functionalized further or hydrogenated to produce saturated materials. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
